molecular formula C14H12ClFN2O2 B13226269 3-[1-(5-Chloro-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(5-Chloro-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13226269
M. Wt: 294.71 g/mol
InChI Key: YSFLIVVIJNRYHQ-UHFFFAOYSA-N
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Description

3-[1-(5-Chloro-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a chemical compound with the molecular formula C14H12ClFN2O2. It is known for its unique structure, which includes a piperidine ring substituted with a 5-chloro-2-fluorophenyl group and a nitrile group. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(5-Chloro-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent substitution reactions. One common method involves the reaction of 5-chloro-2-fluorobenzaldehyde with piperidine under specific conditions to form the desired piperidine derivative. This intermediate is then further reacted with appropriate reagents to introduce the nitrile group and complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[1-(5-Chloro-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines .

Scientific Research Applications

3-[1-(5-Chloro-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Pharmaceutical Research: The compound is investigated for its potential biological activities and pharmacological properties.

    Chemical Biology: It serves as a probe in studies involving molecular interactions and mechanisms of action.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(5-Chloro-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or chemical biology .

Properties

Molecular Formula

C14H12ClFN2O2

Molecular Weight

294.71 g/mol

IUPAC Name

3-[1-(5-chloro-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C14H12ClFN2O2/c15-9-3-4-11(16)12(8-9)18-7-1-2-10(14(18)20)13(19)5-6-17/h3-4,8,10H,1-2,5,7H2

InChI Key

YSFLIVVIJNRYHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)N(C1)C2=C(C=CC(=C2)Cl)F)C(=O)CC#N

Origin of Product

United States

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